9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Description
Benzoxazepines are a class of compounds that are part of a larger family of 7-membered heterocycles known as azepines . They have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . For example, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines .Molecular Structure Analysis
The molecular structure of benzoxazepines can vary greatly depending on the specific compound. The structure is typically determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzoxazepines can undergo a variety of chemical reactions. For example, they can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepines can vary greatly depending on the specific compound. These properties can be determined using techniques such as IR, NMR, GC–MS, and microanalysis .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves the conversion of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one to the desired product through bromination and methylation reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one", "Bromine", "Methyl iodide", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with bromine in acetone to yield 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.", "Step 2: Methylation of 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one with methyl iodide in the presence of sodium hydroxide to yield 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.", "Step 3: Purification of the product by recrystallization from a suitable solvent such as ethanol or methanol.", "Step 4: Neutralization of the product with hydrochloric acid to yield the free base.", "Step 5: Extraction of the free base with sodium bicarbonate solution to remove any impurities.", "Step 6: Drying of the product with anhydrous sodium sulfate.", "Step 7: Purification of the product by recrystallization from a suitable solvent such as ethanol or methanol.", "Step 8: Conversion of the product to its hydrochloride salt by treatment with hydrochloric acid in ethanol.", "Step 9: Isolation of the product as a white crystalline solid by filtration and washing with water and sodium chloride solution.", "Step 10: Drying of the product under vacuum to yield 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one hydrochloride." ] } | |
CAS No. |
21228-41-1 |
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
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